molecular formula C17H16N2O3 B3202460 N-(1-(cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide CAS No. 1021209-68-6

N-(1-(cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide

Cat. No.: B3202460
CAS No.: 1021209-68-6
M. Wt: 296.32 g/mol
InChI Key: LHRBJLSNECVYPN-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a hybrid structure combining an indoline scaffold, a cyclopropanecarboxamide moiety, and a furan carboxamide group. The indoline nucleus is a prominent pharmacophore in medicinal chemistry, with derivatives showing a broad spectrum of biological activities. Research into similar indole-based compounds has indicated potential for antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The cyclopropane ring is a common feature in drug design used to confer metabolic stability, influence conformation, and improve pharmacokinetic properties . The furan ring is a heterocycle frequently employed in medicinal chemistry to explore structure-activity relationships and enhance molecular interactions with biological targets. This combination of structural features makes this compound a compound of significant interest for researchers investigating new therapeutic agents. Its potential mechanism of action, while not yet fully characterized, may involve enzyme inhibition or receptor modulation, akin to other sophisticated heterocyclic compounds . This product is intended for non-human research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-16(15-2-1-9-22-15)18-13-6-5-11-7-8-19(14(11)10-13)17(21)12-3-4-12/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRBJLSNECVYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the indole scaffold. One common method involves the cyclization of appropriate precursors using reagents such as azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions . The cyclopropanecarbonyl group can be introduced through a Friedel-Crafts acylation reaction, followed by the attachment of the furan-2-carboxamide group through amide bond formation.

Chemical Reactions Analysis

N-(1-(cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by the presence of electron-donating groups. Common reagents include halogens and sulfonyl chlorides.

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound’s ability to form hydrogen bonds and π-π interactions with target proteins contributes to its biological effects . Pathways involved may include inhibition of specific enzymes or receptors, leading to therapeutic outcomes.

Comparison with Similar Compounds

(a) N-(1-(Thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide

  • Structural Difference : Replaces the furan-2-carboxamide group with a thiophene-2-carbonyl moiety.
  • Thiophene-containing compounds often exhibit stronger π-π stacking but may face higher oxidative metabolism risks.

(b) Indazole- and Indole-Based Carboxamides (e.g., N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide)

  • Structural Difference : Substitutes indoline with indazole or indole cores and modifies side chains (e.g., cyclohexylmethyl, 4-fluorobenzyl).
  • Implications : Indazole derivatives often show enhanced kinase inhibitory activity due to nitrogen positioning. Bulky substituents (e.g., cyclohexylmethyl) may improve target affinity but reduce solubility.

(c) Morpholine- and Cyclopropane-Modified Analogues (e.g., [1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone)

  • Structural Difference : Incorporates morpholine (polar, water-solubilizing) and bulkier cyclopropane groups.
  • Implications : Morpholine enhances solubility, while tetramethylcyclopropane may sterically hinder binding to off-target proteins.

Hypothetical Comparative Data Table

Compound Name Core Scaffold Key Substituents Predicted LogP Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
N-(1-(Cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide Indoline Cyclopropanecarbonyl, Furan-2-carboxamide 2.8 0.15 3.5
N-(1-(Thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide Indoline Cyclopropanecarbonyl, Thiophene-2-carbonyl 3.4 0.08 2.1
N-[(1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide Indazole Butyl, Aminocarbonyl 3.1 0.20 4.8

Notes:

  • LogP and solubility estimates derived from substituent contributions (furan < thiophene in polarity).
  • Metabolic stability inferred from cytochrome P450 susceptibility (thiophene > furan in oxidation risk).

Q & A

Q. Why might this compound exhibit off-target activity against kinases, and how can this be mitigated?

  • Mitigation Strategies :
  • Selectivity screening : Profile against 468 kinases (DiscoverX) to identify off-targets (e.g., JAK2) .
  • Structure-based optimization : Introduce steric hindrance (e.g., methyl groups) near the ATP-binding site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-(cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide
Reactant of Route 2
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N-(1-(cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide

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